molecular formula C36H48F36O18Si12 B6319038 1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane CAS No. 851814-19-2

1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane

Cat. No.: B6319038
CAS No.: 851814-19-2
M. Wt: 1789.7 g/mol
InChI Key: HGXKJSCQJLUYPU-UHFFFAOYSA-N
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Description

1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[1111113,915,2117,19111,17115,23]triacontane is a highly complex organosilicon compound It is characterized by its multiple trifluoropropyl groups and a unique heptacyclic structure

Mechanism of Action

Target of Action

Trifluoropropyl POSS Cage Mixture, a specific type of Polyhedral Oligomeric Silsesquioxane (POSS), primarily targets polymers such as polylactic acid (PLA) and thermoplastic polyurethane (TPU) blends . The compound’s role is to enhance the properties of these polymers, improving their microstructure, thermal stability, and thermomechanical properties .

Mode of Action

The Trifluoropropyl POSS Cage Mixture interacts with its targets by integrating into the polymer matrix. Morphological observations have shown that POSS nanoparticles have a good dispersion state throughout the matrix and localize in both phases and also at the blend interface . This interaction results in changes to the polymer’s crystallization behavior and thermomechanical properties .

Biochemical Pathways

The Trifluoropropyl POSS Cage Mixture affects the crystallization pathway of the polymer. It hinders the melt crystallization of PLA while enhancing the degree of cold crystallinity of PLA . In addition, the dispersed TPU droplets in the PLA matrix induce a nucleation effect on melt crystallization of PLA, especially at low contents .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of Trifluoropropyl POSS Cage Mixture, it refers to how the compound is distributed within the polymer matrix and how it affects the polymer’s properties. The compound’s distribution within the matrix and its interaction with the polymer components impact the overall properties of the polymer blend .

Result of Action

The incorporation of Trifluoropropyl POSS Cage Mixture results in enhanced properties of the polymer blend. It improves the microstructure, thermal stability, and thermomechanical properties of the blend . Specifically, it increases the values of storage modulus but reduces the glass transition temperature, proving the lubrication effect of POSS nanoparticles .

Action Environment

The action of Trifluoropropyl POSS Cage Mixture is influenced by environmental factors such as temperature and the presence of other components in the blend. For instance, the cold crystallization temperature of PLA shifts to a higher temperature in the presence of the TPU phase . Additionally, the onset degradation temperature of samples in an inert ambient declines by the addition of POSS due to its low thermal stability .

Biochemical Analysis

Biochemical Properties

It has been found that this compound can interact with various biomolecules, influencing their properties and functions . For instance, it has been observed that Trifluoropropyl POSS Cage mixture can enhance the hydrophobicity of certain systems .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trifluoropropyl POSS Cage mixture have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Preliminary studies suggest that the effects of this product may vary with different dosages .

Metabolic Pathways

It is believed that this compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex organosilicon compound typically involves multiple steps, including the formation of the siloxane backbone and the introduction of trifluoropropyl groups. Common synthetic routes may involve:

    Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes in the presence of a catalyst.

    Grignard Reaction: Formation of carbon-silicon bonds using organomagnesium halides.

    Oxidation and Reduction: Various oxidation states of silicon can be manipulated to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale hydrosilylation and Grignard reactions, followed by purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers.

    Reduction: Reduction reactions may be used to modify the oxidation state of silicon.

    Substitution: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Platinum, palladium, or rhodium complexes for hydrosilylation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted siloxanes and silanes.

Scientific Research Applications

Chemistry

    Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Catalysis: Potential use as a catalyst or catalyst support in various chemical reactions.

Biology and Medicine

    Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Biocompatibility: Research into its biocompatibility for potential medical applications.

Industry

    Coatings and Sealants: Used in the production of high-performance coatings and sealants due to its chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    Polysiloxanes: Similar in having a silicon-oxygen backbone but may lack the trifluoropropyl groups.

    Fluorosilanes: Contain fluorine atoms bonded to silicon but may have different structural features.

Uniqueness

This compound is unique due to its combination of a heptacyclic structure and multiple trifluoropropyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48F36O18Si12/c37-25(38,39)1-13-91-73-99(21-9-33(61,62)63)76-94(16-4-28(46,47)48)83-97(19-7-31(55,56)57)79-100(89-99,22-10-34(64,65)66)74-92(81-91,14-2-26(40,41)42)86-96(18-6-30(52,53)54)78-101(23-11-35(67,68)69)75-93(85-91,15-3-27(43,44)45)82-95(87-94,17-5-29(49,50)51)77-102(90-101,24-12-36(70,71)72)80-98(84-96,88-97)20-8-32(58,59)60/h1-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKJSCQJLUYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O4)(O[Si]6(O[Si](O3)(O[Si]7(O[Si](O6)(O[Si](O5)(O[Si](O7)(O2)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48F36O18Si12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1789.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
Reactant of Route 2
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
Reactant of Route 3
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
Reactant of Route 4
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
Reactant of Route 5
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
Reactant of Route 6
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane

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